molecular formula C11H22N2O B1386191 N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide CAS No. 1095170-16-3

N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide

Cat. No.: B1386191
CAS No.: 1095170-16-3
M. Wt: 198.31 g/mol
InChI Key: HPAHOCMVEBYDRY-UHFFFAOYSA-N
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Description

N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide is a synthetic organic compound based on a piperidine-4-carboxamide core scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The molecule features a carboxamide group at the 4-position of the piperidine ring, which is substituted on the nitrogen with both a 2-methylpropyl (isobutyl) group and a methyl group. This scaffold is frequently utilized as a building block or a central pharmacophore in the design of novel bioactive molecules. Compounds with the piperidine-4-carboxamide structure have been investigated as key intermediates and core structures in the development of ligands for various biological targets. Research into analogous structures highlights their application in neuroscientific research, particularly in the study of G-protein coupled receptors (GPCRs) . For instance, closely related piperidine carboxamide derivatives have been explored as positive allosteric modulators (PAMs) for the serotonin (5-HT) 5-HT2C receptor, a target with therapeutic potential for treating neuropsychiatric and metabolic disorders such as obesity and substance use disorders . Other piperidine-based compounds are known to interact with opioid receptor systems, functioning as antagonists . The specific substitution pattern on the carboxamide nitrogen in this compound can influence its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical parameters for optimizing pharmacokinetic profiles. This product is intended for research purposes by qualified laboratory personnel only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-9(2)8-13(3)11(14)10-4-6-12-7-5-10/h9-10,12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAHOCMVEBYDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C)C(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide typically involves the reaction of N-methylpiperidine with 2-methylpropylamine and a carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for piperidine derivatives, including this compound, often involve multi-step synthesis processes. These processes may include hydrogenation, cyclization, and amination reactions to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Reaction Mechanisms

The compound can undergo various chemical reactions, such as:

  • Oxidation : Using agents like potassium permanganate to yield carboxylic acids or ketones.
  • Reduction : Employing lithium aluminum hydride to produce amines or alcohols.
  • Substitution : Engaging in nucleophilic substitutions with alkyl halides or acyl chlorides.

Medicinal Chemistry

N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide is being investigated for its potential as a pharmaceutical agent. Its structure allows for modulation of biological activity, making it a candidate for drug development targeting various diseases. Notably, it may interact with neurotransmitter receptors, suggesting possible applications in treating neurological disorders.

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Properties : Studies have shown potential efficacy against various microbial strains.
  • Anticancer Effects : Initial investigations suggest it may inhibit cancer cell proliferation through specific molecular pathways.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with tailored properties.

Agrochemical Production

The compound is also utilized in the formulation of agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture. Its chemical stability and reactivity make it suitable for various applications in this field.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Study on Antimicrobial Activity :
    • Researchers evaluated the compound against several bacterial strains, demonstrating significant inhibition compared to control groups. This study highlights its potential as an antimicrobial agent in pharmaceutical formulations.
  • Investigating Anticancer Properties :
    • A series of experiments assessed the compound's effect on cancer cell lines. Results indicated that it could induce apoptosis in specific cancer types, suggesting further exploration into its mechanism of action is warranted.
  • Synthesis of Novel Derivatives :
    • A recent study focused on modifying the piperidine structure to enhance biological activity. New derivatives were synthesized and tested for their efficacy against opioid receptors, revealing promising results that could lead to new therapeutic agents .

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key structural and functional differences between N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide and related compounds:

Compound Name Core Structure Substituents Biological Activity Key Findings Reference
This compound Piperidine-4-carboxamide N-methyl, N-(2-methylpropyl) Not explicitly reported (inferred: potential ion channel modulation) Structural similarity to Ca²⁺ channel blockers and antimicrobial agents. -
N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl] derivative Piperidine-4-carboxamide N-(4-fluorophenyl-2-methylpropyl), 1-(3-methoxyphenylethyl) Antihypertensive (T-type Ca²⁺ channel inhibition) Reduced reflex tachycardia in hypertensive rats; IC₅₀ = 0.12 µM for T-type Ca²⁺ channels.
2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- Piperazinedione 3,6-bis(2-methylpropyl) Antifungal (vs. Aspergillus flavus) Inhibited fungal growth via disruption of cell membrane integrity; MIC = 25 µg/mL.
N-methyl-N-[4-(3-hydroxypyrrolidinyl)-2-butynyl]acetamide Acetamide N-methyl, N-[4-(3-hydroxypyrrolidinyl)-2-butynyl] Antimicrobial (vs. Alternaria macrospora) Synergistic activity with other compounds; disrupted hyphal growth at 50 µg/mL.
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine-4-carboxamide N-(4-fluorobenzyl), 1-(1-naphthylethyl) Antiviral (SARS-CoV-2 inhibition) Predicted binding affinity to viral main protease (Mpro); docking score = -9.2 kcal/mol.

Key Observations:

Structural Influence on Activity :

  • The piperidine-4-carboxamide scaffold is versatile, with substituents dictating target specificity. For example, fluorophenyl and methoxyphenyl groups in enhance Ca²⁺ channel affinity, whereas naphthyl groups in promote antiviral activity.
  • 2-methylpropyl (isobutyl) substituents, present in both the target compound and 3,6-bis(2-methylpropyl)piperazinedione , may enhance lipophilicity and membrane penetration, critical for antimicrobial activity.

Pharmacological Divergence: Antihypertensive vs. Antimicrobial Activity: While the target compound shares the piperidine-4-carboxamide core with the Ca²⁺ channel blocker in , the absence of aromatic substituents (e.g., fluorophenyl) likely limits its cardiovascular effects. Conversely, the isobutyl group aligns it more closely with antifungal piperazinediones . Antiviral Potential: Piperidine-4-carboxamides with bulky aromatic groups (e.g., naphthyl in ) exhibit SARS-CoV-2 inhibition, suggesting that similar modifications to the target compound could unlock antiviral properties.

Metabolic and Safety Profiles :

  • Hydrophilic substituents (e.g., hydroxypyrrolidinyl in ) improve aqueous solubility but may reduce CNS penetration. In contrast, methyl and isobutyl groups in the target compound likely enhance blood-brain barrier permeability, a trait shared with neuroactive piperidines .

Biological Activity

N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

This compound is a piperidine derivative characterized by a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are known for their significant roles in pharmaceuticals, showcasing various biological activities including antimicrobial, anticancer, and neuropharmacological effects.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

2. Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have shown that certain derivatives of piperidine-4-carboxamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives with specific substitutions have demonstrated IC₅₀ values in the low micromolar range against different cancer cell lines .

The mechanism of action for this compound involves interaction with specific molecular targets such as neurotransmitter receptors and ion channels. It is believed to modulate pathways related to calcium ion channels, which are crucial in various physiological processes including muscle contraction and neurotransmitter release .

Structure-Activity Relationship (SAR)

A series of studies have focused on the structure-activity relationship (SAR) of piperidine derivatives. It was found that modifications at the benzylic position significantly influence the inhibitory activity against T-type calcium channels. For example, compounds with an isopropyl substituent exhibited potent inhibitory effects compared to other alkyl groups .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various bacterial strains
AnticancerIC₅₀ values in low micromolar range
Calcium Channel InhibitionPotent inhibition observed in specific derivatives

Table 2: IC₅₀ Values for Selected Derivatives

Compound IDTarget ActivityIC₅₀ (nM)Reference
Compound 16gCCR5 Inhibition25.73
Compound 17fT-type Ca²⁺ Channel BlockerNot specified

Case Study 1: Pharmacokinetics

A study on the pharmacokinetics of this compound demonstrated favorable absorption and distribution profiles in human subjects following oral administration. The compound exhibited a half-life conducive to therapeutic applications, indicating its potential for further development in clinical settings .

Case Study 2: Efficacy in Animal Models

In spontaneously hypertensive rats, oral administration of a closely related derivative resulted in significant blood pressure reduction without causing reflex tachycardia, highlighting its therapeutic potential in cardiovascular diseases .

Q & A

Q. What are the common synthetic routes for preparing N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting piperidine-4-carboxylic acid derivatives with appropriate amines. For example, substituted piperidine carboxamides are often synthesized by coupling activated esters (e.g., acyl chlorides) with secondary amines like 2-methylpropylamine. Purification typically involves column chromatography, followed by characterization via 1^1H/13^13C NMR and mass spectrometry to confirm regioselectivity and purity .

Q. How is this compound characterized post-synthesis?

Methodological Answer: Structural validation requires:

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR confirms proton environments (e.g., methyl groups at δ 1.0–1.5 ppm, piperidine ring protons at δ 2.5–3.5 ppm). 13^13C NMR identifies carbonyl carbons (~170 ppm) and quaternary carbons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., calculated 276.37 g/mol for C16_{16}H24_{24}N2_2O2_2) .
  • Infrared Spectroscopy (IR): Peaks at ~1650 cm1^{-1} confirm the carboxamide C=O stretch .

Q. What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Receptor Binding Assays: Use radioligand displacement studies (e.g., σ1/σ2 receptor binding, as in piperidine derivatives) to assess affinity .
  • Ion Channel Inhibition: Patch-clamp electrophysiology evaluates T-type Ca2+^{2+} channel blocking activity, with IC50_{50} determination via dose-response curves .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., carbonic anhydrase inhibition) quantify activity using substrate analogs .

Advanced Research Questions

Q. How do structural modifications of the piperidine ring or substituents influence receptor binding affinity?

Methodological Answer:

  • Substituent Effects: Bulky alkyl groups (e.g., 2-methylpropyl) enhance lipophilicity and membrane permeability, while polar groups (e.g., hydroxyl) improve solubility. Steric effects near the carboxamide group can alter binding pocket interactions .
  • SAR Studies: Systematic substitution at the piperidine 4-position and N-alkyl chain optimization can identify critical pharmacophores. For example, replacing methyl with cyclopropyl increases σ1 receptor affinity by 10-fold .

Q. What crystallographic data are available for related piperidine carboxamides, and how can they inform drug design?

Methodological Answer:

  • Crystal Structure Analysis: X-ray diffraction of analogs (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide) reveals bond angles and torsional strain in the piperidine ring. Data from the Crystallography Open Database (COD) show lattice parameters (e.g., a = 13.286 Å, b = 9.1468 Å) .
  • Docking Studies: Use software like AutoDock Vina to model interactions with target receptors (e.g., T-type Ca2+^{2+} channels), guided by crystallographic conformations .

Q. What experimental design considerations are critical for in vivo studies of this compound?

Methodological Answer:

  • Pharmacokinetics: Assess bioavailability via oral gavage in rodent models, measuring plasma half-life (t1/2_{1/2}) and tissue distribution using LC-MS/MS.
  • Dosing Optimization: Balance efficacy (e.g., ED50_{50} from dose-response curves) with toxicity (LD50_{50} determination). For CNS targets, ensure blood-brain barrier penetration via logP adjustments .
  • Control Groups: Include vehicle controls and reference compounds (e.g., ethosuximide for T-channel studies) to validate assay specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide

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